N,N-Dimethyltrimethylsilylamine
Overview
Description
N,N-Dimethyltrimethylsilylamine: is an organosilicon compound with the chemical formula C5H15NSi . It is characterized by the presence of both trimethylsilyl and dimethylamino functional groups. This compound is a colorless liquid that is commonly used as a reagent in organic synthesis, particularly for the protection of alcohols and amines, as well as the synthesis of silicon-containing compounds .
Mechanism of Action
Target of Action
N,N-Dimethyltrimethylsilylamine, also known as N,N-Dimethylaminotrimethylsilane, is primarily used as a reactant in chemical synthesis Instead, it is used to facilitate chemical reactions by acting as a silylating agent .
Mode of Action
This compound interacts with its targets, which are typically other chemical compounds, by donating a trimethylsilyl group . This can enhance the reactivity of the target compound or protect a reactive group during a chemical synthesis .
Biochemical Pathways
For example, it can be used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group .
Pharmacokinetics
It is primarily used in a laboratory or industrial setting for chemical synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific chemical reaction it is used in. For instance, when used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, it enables the nucleophilic trifluoromethylation of carbonyl and the imine group .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyltrimethylsilylamine plays a significant role in biochemical reactions, particularly in the silylation of biomolecules. It interacts with enzymes, proteins, and other biomolecules by transferring its trimethylsilyl group to these molecules. This silylation process can protect sensitive functional groups during chemical reactions, thereby enhancing the stability and reactivity of the biomolecules. For instance, this compound is used to silylate hydroxyl groups in nucleosides, which are essential components of nucleic acids .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The silylation of biomolecules by this compound can alter their activity and interactions within the cell. For example, the silylation of proteins can affect their folding, stability, and interactions with other cellular components, thereby impacting cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to transfer the trimethylsilyl group to target biomolecules. This process occurs through nucleophilic substitution reactions, where the trimethylsilyl group is transferred to nucleophilic sites on the biomolecules. This silylation can inhibit or activate enzymes, alter binding interactions with other biomolecules, and change gene expression patterns. For example, the silylation of enzymes can either enhance or inhibit their catalytic activity, depending on the specific enzyme and the site of silylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be sensitive to moisture, which can lead to its hydrolysis and degradation. Over time, the degradation of this compound can reduce its effectiveness in silylation reactions. Long-term studies have shown that the stability of this compound can be maintained by storing it in dry conditions and using it promptly after preparation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively silylate biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the silylation of biomolecules. The compound interacts with enzymes and cofactors that facilitate the transfer of the trimethylsilyl group to target molecules. This silylation can affect metabolic flux and the levels of metabolites within the cell. For example, the silylation of nucleosides can impact nucleotide metabolism and the synthesis of nucleic acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The distribution of this compound can affect its availability for silylation reactions and its overall impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the specific cellular context. This localization can influence the activity and function of this compound, as well as its interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyltrimethylsilylamine can be synthesized by reacting trimethylchlorosilane with dimethylamine in the presence of a catalyst such as trimethylmethoxysilane . The reaction is typically carried out in a solvent like 1,2,4-trimethylbenzene .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyltrimethylsilylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new compounds.
Silylation: It is used as a silylating agent to introduce trimethylsilyl groups into other molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and . The reactions are typically carried out under mild conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are typically .
Silylation: The major products are silylated derivatives of the starting materials
Scientific Research Applications
N,N-Dimethyltrimethylsilylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including phosphoramidites and iminium salts .
Biology: It is employed in the modification of biomolecules for analytical purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of silicon-containing polymers and other materials.
Comparison with Similar Compounds
N,N-Diethyltrimethylsilylamine: Similar in structure but with ethyl groups instead of methyl groups.
Hexamethyldisilazane: Another silylating agent with different reactivity and applications.
Chlorotrimethylsilane: Used for similar silylation reactions but with different properties.
Uniqueness: N,N-Dimethyltrimethylsilylamine is unique due to its combination of trimethylsilyl and dimethylamino functional groups, which provide it with distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
N-methyl-N-trimethylsilylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVZNKZQFSBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062168 | |
Record name | Pentamethylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethylaminotrimethylsilane | |
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URL | https://haz-map.com/Agents/20849 | |
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CAS No. |
2083-91-2, 18135-05-2 | |
Record name | (Dimethylamino)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2083-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentamethylsilylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-1-(trimethylsilyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018135052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, N,N,1,1,1-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentamethylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAMETHYLSILYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5D6N5EJ26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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